heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
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Overview
Description
Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long hydrocarbon chains and functional groups, making it a versatile molecule in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate typically involves multiple steps, including esterification and amidation reactions. One common method involves the reaction of heptadecanoic acid with amino alcohols under controlled conditions to form the desired ester and amide bonds. The reaction conditions often include the use of catalysts, solvents like ethanol or ether, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form for various applications .
Chemical Reactions Analysis
Types of Reactions
Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkyl halides, polar solvents.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formation of lipid nanoparticles for RNA delivery.
Industry: Utilized as a lubricant, anti-corrosive agent, and in the formulation of personal care products
Mechanism of Action
The mechanism of action of heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate involves its interaction with lipid membranes and its ability to form stable complexes with various biomolecules. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- **Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino]octanoate
- **Heptadecan-9-yl 8-[(3-hydroxypropyl)(nonyl)amino]octanoate
- **Heptadecan-9-yl 8-[(methyl(8-(nonyloxy)-8-oxooctyl)amino]octanoate
Uniqueness
Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate stands out due to its specific combination of functional groups and long hydrocarbon chains, which provide unique properties such as enhanced membrane integration and stability in various formulations. These characteristics make it particularly valuable in applications requiring precise control over molecular interactions and stability .
Properties
Molecular Formula |
C42H83NO5 |
---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-17-24-31-40(32-25-18-14-11-8-5-2)48-42(46)34-27-20-16-22-29-36-43(37-38-44)35-28-21-15-19-26-33-41(45)47-39-30-23-12-9-6-3/h40,44H,4-39H2,1-3H3 |
InChI Key |
JBKWLDMXZMWLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCC)CCO |
Origin of Product |
United States |
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